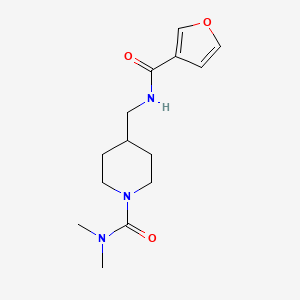

4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Beschreibung

4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with two carboxamide groups. The piperidine ring features an N,N-dimethylcarboxamide at position 1 and a methylene-linked furan-3-carboxamido moiety at position 3.

Eigenschaften

IUPAC Name |

4-[(furan-3-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-16(2)14(19)17-6-3-11(4-7-17)9-15-13(18)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQLPADKVZOREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-1-carboxamide under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Substituted furan derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules. It can be used in the development of new chemical entities with enhanced properties.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exhibits significant antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent.

Medicine

- Therapeutic Potential : Investigations into the compound's medicinal properties have revealed its potential use in treating various diseases, particularly those related to inflammation and infection. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

- Material Development : The compound is also being explored for its applications in developing new materials and chemical processes, particularly in the fields of polymer chemistry and materials science.

Antimicrobial Activity Assessment

A series of studies were conducted to evaluate the antimicrobial efficacy of 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide against common pathogens:

| Pathogen | Concentration Tested (µg/mL) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 50 | Significant growth inhibition |

| Klebsiella pneumoniae | 100 | Complete inhibition of growth |

| Escherichia coli | 75 | Moderate growth inhibition |

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanism of action.

Therapeutic Applications in Inflammation

In a study focused on inflammatory diseases, the compound was tested for its ability to reduce inflammation markers in vitro:

| Inflammatory Marker | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

The results indicated a significant reduction in inflammatory markers, suggesting that this compound may have therapeutic implications for treating inflammatory conditions.

Wirkmechanismus

The mechanism of action of 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease pathways. The piperidine moiety may enhance the compound’s binding affinity and selectivity for its targets . Further research is needed to elucidate the exact molecular pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydroxyurea Derivatives ()

The hydroxyurea analogs described in , such as N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (Compound 1), share carboxamide-like functional groups but differ in backbone structure. Key distinctions include:

- Functional Groups: Hydroxyureas feature a hydroxyureido (-NH-C(O)-NH-OH) group, absent in the target compound. This moiety is known for chelating metal ions and inhibiting enzymes like ribonucleotide reductase.

- Substituents : The benzhydryl or cyclohexanemethyl groups in hydroxyureas contrast with the furan and dimethylpiperidine groups in the target compound, suggesting divergent solubility profiles (e.g., hydroxyureas may exhibit higher polarity).

- Biological Activity: Hydroxyureas are historically used in sickle cell disease and cancer due to their antiproliferative effects.

Cimetidine ()

Cimetidine, a histamine H2-receptor antagonist, structurally diverges from the target compound but offers insights into heterocyclic drug design:

- Core Structure : Cimetidine’s imidazole ring and guanidine group contrast with the piperidine and carboxamide motifs of the target compound. The guanidine group’s high basicity (pKa ~12) enhances solubility in acidic environments, whereas the target’s dimethylcarboxamide is less basic, likely reducing gastric absorption efficiency.

- Pharmacokinetics: Cimetidine’s oral bioavailability (~60–70%) is attributed to its balanced lipophilicity and solubility.

n-(4-chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide ()

This compound (FMF-04-159-2) shares a piperidine-carboxamide scaffold but differs in substituents:

- Furan Position : The furan-2-yl group vs. furan-3-carboxamido in the target compound alters electronic distribution. Furan-2 substitution may enhance π-π stacking with aromatic residues in targets, whereas furan-3’s carboxamido linkage could favor hydrogen bonding.

- Substituent Effects : The 4-chlorophenyl group in FMF-04-159-2 introduces halogen-mediated hydrophobic interactions, contrasting with the target’s dimethylpiperidine, which may reduce steric hindrance and improve metabolic stability.

Comparative Data Table

| Property | Target Compound | Hydroxyurea Derivatives (e.g., Compound 1) | Cimetidine | FMF-04-159-2 |

|---|---|---|---|---|

| Core Structure | Piperidine-carboxamide | Hydroxyurea-benzyhydrylamide | Imidazole-guanidine | Piperidine-carboxamide |

| Key Functional Groups | Furan-3-carboxamido, dimethyl | Hydroxyureido, benzhydryl | Guanidine, methylthio | Furan-2-yl, 4-chlorophenyl |

| Molecular Weight (g/mol) | ~350–400 (estimated) | ~300–400 (estimated) | 252.34 | 683.01 |

| Solubility | Moderate (carboxamide balance) | High (polar hydroxyureido) | High in acidic pH | Low (halogenated aryl) |

| Potential Targets | Enzymes/kinases | Ribonucleotide reductase | H2 receptors | Proteases/kinases |

Research Findings and Implications

- Metabolic Stability : The target compound’s dimethylpiperidine and furan-3-carboxamido groups may reduce oxidative metabolism compared to furan-2 analogs (e.g., FMF-04-159-2), as 3-substituted furans are less prone to CYP450-mediated oxidation .

- Bioavailability : The dimethyl groups could enhance passive diffusion across membranes, though excessive lipophilicity may limit aqueous solubility.

- Structure-Activity Relationship (SAR) : Positional isomerism in the furan ring (2 vs. 3) significantly impacts target selectivity, as seen in protease inhibitors where furan-3 derivatives exhibit higher potency .

Biologische Aktivität

The compound 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide , identified by the CAS number 2034459-77-1 , is a notable member of the furan derivatives class, which are recognized for their diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 279.33 g/mol. The structure features a furan ring linked to a dimethylpiperidine moiety, which may confer unique pharmacological properties.

Synthesis Methods

The synthesis of 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of furan-3-carboxylic acid with N,N-dimethylpiperidine-1-carboxamide. Common reagents used include:

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (1-Hydroxybenzotriazole)

These reagents facilitate the formation of the amide bond under controlled conditions, allowing for efficient synthesis .

Antimicrobial and Antifungal Properties

Research suggests that compounds with similar structural features exhibit significant antimicrobial and antifungal activities. The furan ring is known to enhance biological activity by interacting with various biological targets. Preliminary studies indicate that 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide may possess similar properties, warranting further investigation .

Inhibition Studies

In related research, piperidine carboxamides have been identified as potent inhibitors of specific kinases, such as anaplastic lymphoma kinase (ALK). For instance, a derivative showed an IC50 value of 0.174 μM against ALK, indicating strong inhibitory potential. This suggests that 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide could be explored for similar kinase inhibition properties due to its structural analogies .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives:

- Antinociceptive Effects : A study on related piperidine compounds demonstrated significant analgesic effects through selective binding to mu-opioid receptors (MOR). These findings suggest that modifications in the piperidine structure can lead to enhanced pain relief properties, potentially applicable to our compound .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that variations in the functional groups significantly impact biological activity. Such insights could guide modifications to enhance the efficacy of 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide in therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Furan-2-carboxamide | Moderate | Lacks piperidine moiety |

| N,N-dimethylpiperidine-1-carboxamide | High | No furan ring |

| Furan-3-carboxylic acid | Low | Simpler structure |

This comparison highlights the unique combination of both furan and piperidine structures in 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, which may confer distinct biological properties not found in its analogs .

Conclusion and Future Directions

The compound 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide shows promise as a subject for further biological research due to its potential antimicrobial, antifungal, and kinase inhibitory activities. Future studies should focus on:

- In vitro and in vivo testing : To evaluate its efficacy and safety profile.

- Mechanistic studies : To elucidate its interaction with specific molecular targets.

The ongoing exploration of this compound may contribute significantly to medicinal chemistry and therapeutic development.

Q & A

Q. What are the optimal synthetic routes for 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include:

- Amide Coupling : Reacting furan-3-carboxylic acid derivatives with a piperidine scaffold using coupling agents like HATU or EDCI to form the carboxamide linkage.

- Methylation : Introducing dimethyl groups via reductive amination or alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are critical for isolating high-purity products .

Methodological Tip : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, particularly in the presence of moisture-sensitive intermediates.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine ring and amide bond formation. For example, the absence of NH peaks in the dimethylated piperidine confirms successful methylation .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (±2 ppm accuracy) and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for in vitro assays). Use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers address pharmacokinetic challenges such as rapid in vivo clearance observed in related piperidine-carboxamide analogs?

- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve solubility and reduce hepatic clearance. For example, modifying the furan ring with a pyridine moiety enhances metabolic stability .

- Prodrug Strategies : Mask the carboxamide group with ester-linked promoieties to enhance oral bioavailability .

- In Silico Modeling : Use tools like ADMET Predictor™ to identify metabolic hotspots (e.g., CYP3A4 oxidation sites) and guide structural optimization .

Q. What computational approaches are effective for predicting this compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like kinases or GPCRs. For example, piperidine-carboxamides often exhibit affinity for opioid or cannabinoid receptors due to their conformational flexibility .

- Comparative Molecular Field Analysis (CoMFA) : Develop 3D-QSAR models to correlate substituent effects (e.g., furan vs. thiophene) with bioactivity. Ensure protonation states (e.g., piperidine nitrogen) are accurately modeled for electrostatic compatibility .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. Focus on hydrogen-bond retention between the carboxamide and catalytic residues .

Q. How can contradictory bioactivity data from different assay systems be reconciled?

- Assay Context : Verify target expression levels (e.g., RT-qPCR for receptor mRNA) in cell lines. Off-target effects in HEK293 cells may skew results compared to primary cells .

- Redox Interference : Screen for thiol reactivity (e.g., using glutathione traps) if the compound contains electrophilic groups.

- Data Normalization : Use Z-score or % inhibition metrics to control for batch variability in enzyme inhibition assays .

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization), reducing reaction times from hours to minutes .

- In Vivo Studies : Use LC-MS/MS for plasma pharmacokinetic profiling, with a lower limit of quantification (LLOQ) ≤1 ng/mL to capture rapid clearance phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.